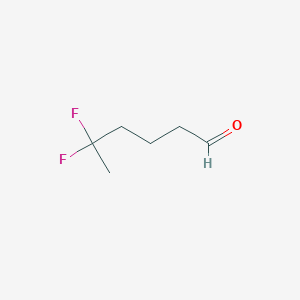
5,5-Difluorohexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluorohexanal is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a hexanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorohexanal typically involves the fluorination of hexanal One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
Industrial Production Methods
For industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the fluorination process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Difluorohexanal can undergo various chemical reactions, including:
Oxidation: Conversion to 5,5-Difluorohexanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to 5,5-Difluorohexanol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions where fluorine atoms can be replaced by other halogens under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5,5-Difluorohexanoic acid.
Reduction: 5,5-Difluorohexanol.
Substitution: 5-Bromo-5-fluorohexanal or 5-Chloro-5-fluorohexanal.
Applications De Recherche Scientifique
5,5-Difluorohexanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 5,5-Difluorohexanal involves its interaction with specific molecular targets, depending on the context of its use. In biochemical pathways, the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The presence of fluorine can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Difluorohexanoic acid
- 5,5-Difluorohexanol
- 5-Bromo-5-fluorohexanal
- 5-Chloro-5-fluorohexanal
Uniqueness
5,5-Difluorohexanal is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to its analogs
Propriétés
Formule moléculaire |
C6H10F2O |
|---|---|
Poids moléculaire |
136.14 g/mol |
Nom IUPAC |
5,5-difluorohexanal |
InChI |
InChI=1S/C6H10F2O/c1-6(7,8)4-2-3-5-9/h5H,2-4H2,1H3 |
Clé InChI |
OERSBMHYQHOUJL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






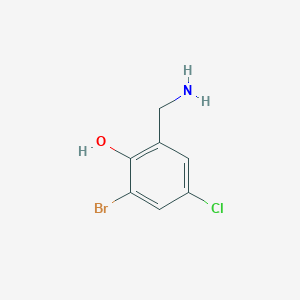


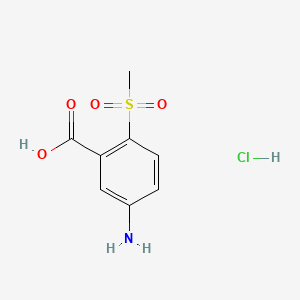
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
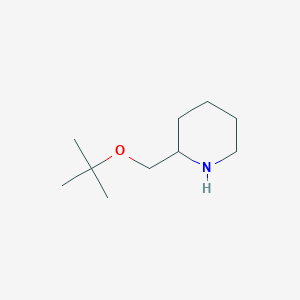

![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
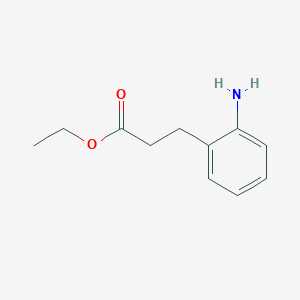
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
